molecular formula C17H23FN2O B1309518 1-(4-Fluorobenzoyl)-4,4'-bipiperidine CAS No. 886506-15-6

1-(4-Fluorobenzoyl)-4,4'-bipiperidine

Cat. No.: B1309518
CAS No.: 886506-15-6
M. Wt: 290.38 g/mol
InChI Key: RTFWXIGEPYHVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzoyl)-4,4’-bipiperidine is an organic compound that features a piperidine ring substituted with a 4-fluorobenzoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorobenzoyl group imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-4,4’-bipiperidine typically involves the acylation of piperidine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

  • Solvent: Dichloromethane or acetonitrile
  • Temperature: Room temperature to reflux
  • Reaction time: 4-6 hours

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of catalysts, such as aluminum chloride, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)-4,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, reflux.

    Substitution: Ammonia or thiol in ethanol, room temperature.

Major Products:

    Oxidation: 4-Fluorobenzoic acid

    Reduction: 4-Fluorobenzyl alcohol

    Substitution: 4-Aminobenzoyl-piperidine

Scientific Research Applications

1-(4-Fluorobenzoyl)-4,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for radiolabeled compounds in imaging studies.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-4,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzoyl)-4,4’-bipiperidine
  • 1-(4-Methoxybenzoyl)-4,4’-bipiperidine
  • 1-(4-Bromobenzoyl)-4,4’-bipiperidine

Comparison: 1-(4-Fluorobenzoyl)-4,4’-bipiperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Compared to its analogs with different substituents (chlorine, methoxy, bromine), the fluorine atom enhances the compound’s lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Properties

IUPAC Name

(4-fluorophenyl)-(4-piperidin-4-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O/c18-16-3-1-15(2-4-16)17(21)20-11-7-14(8-12-20)13-5-9-19-10-6-13/h1-4,13-14,19H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFWXIGEPYHVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406504
Record name 1-(4-fluorobenzoyl)-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886506-15-6
Record name 1-(4-fluorobenzoyl)-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.